molecular formula C13H19N4O3+ B14791286 A 81-3138;Hwa138;hwa-138;hwa 138

A 81-3138;Hwa138;hwa-138;hwa 138

Cat. No.: B14791286
M. Wt: 279.31 g/mol
InChI Key: PPGKWBDTKGPCLW-UHFFFAOYSA-N
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Description

Structurally related to pentoxifylline (PTX), HWA138 has been investigated for its ability to attenuate sepsis-induced organ dysfunction, lung injury, and hemodynamic instability. Key studies highlight its role in reducing mortality in endotoxemic models and modulating inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-8 (IL-8) .

Properties

Molecular Formula

C13H19N4O3+

Molecular Weight

279.31 g/mol

IUPAC Name

1-(5-hydroxy-5-methylhexyl)-3-methylpurin-3-ium-2,6-dione

InChI

InChI=1S/C13H19N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3/q+1

InChI Key

PPGKWBDTKGPCLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCN1C(=O)C2=NC=NC2=[N+](C1=O)C)O

Origin of Product

United States

Chemical Reactions Analysis

Albifylline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

HWA138 belongs to a class of xanthine derivatives, which share mechanisms such as phosphodiesterase inhibition, cAMP elevation, and suppression of pro-inflammatory cytokines. Below is a detailed comparison with structurally or functionally analogous compounds:

Pentoxifylline (PTX)

  • Mechanism : Both PTX and HWA138 inhibit TNF-α production and improve microcirculation via cAMP modulation .
  • Efficacy :
    • In endotoxemic rats, PTX (10 mg/kg) and HWA448 (5 mg/kg) were more effective than HWA138 (5 mg/kg) in slowing renal dysfunction progression .
    • In septic guinea pigs, HWA138 reduced lung edema and albumin leakage comparably to PTX, but with distinct pharmacokinetic profiles .
  • Clinical Relevance : PTX is widely used for peripheral vascular diseases, while HWA138 shows specialized efficacy in acute lung injury and septic shock models .

HWA448 (Torbafylline)

  • Structural Relation : A methylxanthine analogue with enhanced anti-catabolic properties.
  • Efficacy :
    • In septic rats, HWA448 outperformed HWA138 in preventing muscle wasting and suppressing proteasome C2 subunit mRNA, a marker of proteolysis .
    • HWA448 also demonstrated superior protection against LPS-induced TNF-α surges in cancer models .
  • Key Difference : HWA448’s stronger inhibition of proteasome pathways makes it more effective in cachexia, whereas HWA138 excels in acute lung injury attenuation .

A 2715 (A802715)

  • Functional Profile : Specializes in cytokine suppression.
  • Efficacy :
    • In LPS-challenged models, A 2715 reduced TNF-α and IL-8 levels more effectively than HWA138, though HWA138 showed better survival benefits in 6-day mortality studies .
    • Both compounds reduced proteasome activity in septic muscles, but A 2715 required lower doses for equivalent effects .

BL 194

Mechanistic Insights

  • HWA138: Attenuates sepsis-induced lung injury by preventing albumin leakage and edema, likely via endothelial stabilization .
  • Contrast with PTX : While both increase cAMP, PTX’s longer half-life makes it suitable for chronic inflammation, whereas HWA138’s rapid action favors acute settings .

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